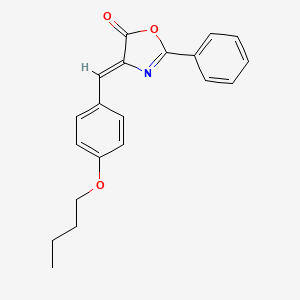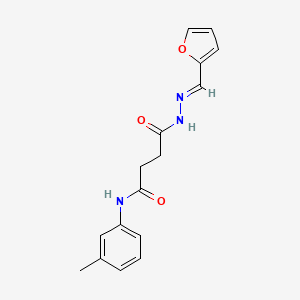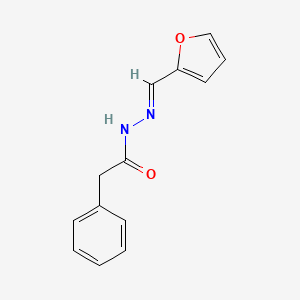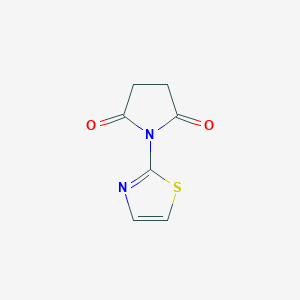![molecular formula C24H19ClN2O4 B11691410 ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11691410.png)
ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Synthesis of the furan ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the pyrazole and furan rings: This can be done using a cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared to other compounds with similar structures, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.
Furan derivatives: Compounds with a furan ring can exhibit similar reactivity and applications in materials science.
Benzoate esters: These compounds share the ester functional group and may have similar chemical properties and reactivity.
Each of these similar compounds has unique features that differentiate them from ETHYL 4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE, such as variations in their functional groups or overall structure, leading to different applications and reactivity profiles.
Properties
Molecular Formula |
C24H19ClN2O4 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H19ClN2O4/c1-3-30-24(29)17-9-7-16(8-10-17)22-12-11-20(31-22)14-21-15(2)26-27(23(21)28)19-6-4-5-18(25)13-19/h4-14H,3H2,1-2H3/b21-14- |
InChI Key |
UVNPTJZROZFPOB-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11691328.png)
![2,5-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11691334.png)
![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)
![N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11691341.png)


![1-[2-Imino-3-(4-methyl-benzyl)-2,3-dihydro-benzoimidazol-1-yl]-3-phenoxy-propan-2-ol](/img/structure/B11691378.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691398.png)


